molecular formula C14H11NO4 B5887331 2-{[3-(2-furyl)acryloyl]amino}benzoic acid

2-{[3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No.: B5887331
M. Wt: 257.24 g/mol
InChI Key: ZQZWZICEYIOQMW-BQYQJAHWSA-N
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Description

2-{[3-(2-Furyl)acryloyl]amino}benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 3-(2-furyl)acryloyl moiety. This compound is synthesized via acylation of an amino-substituted benzoic acid derivative with 3-(2-furyl)acryloyl chloride, as demonstrated in studies involving tetrahydroisoquinoline derivatives . Key spectroscopic data (e.g., IR absorption at 1651 cm⁻¹ for the acryloyl carbonyl and MS peaks at m/z 497 [M−H]⁻ and 521 [M+Na]⁺) confirm its structural integrity . The compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, showing promise in metabolic disorder therapeutics due to its unique electronic and steric properties imparted by the furyl-acryloyl group .

Properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWZICEYIOQMW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Furyl-Substituted Benzoic Acids

The position of the furyl substituent on the benzoic acid scaffold significantly impacts physical and chemical properties:

Compound Substituent Position Melting Point (°C) Molecular Formula Key Features
2-(2-Furyl)benzoic acid 2-position 87 C₁₁H₈O₃ Lower melting point, enhanced solubility
3-(2-Furyl)benzoic acid 3-position 157–158 C₁₁H₈O₃ Intermediate polarity, used in synthesis
4-(2-Furyl)benzoic acid 4-position 231–232 C₁₁H₈O₃ High crystallinity, thermal stability

Key Observations :

  • 2-(2-Furyl)benzoic acid exhibits the lowest melting point (87°C), likely due to reduced intermolecular hydrogen bonding compared to its isomers .
  • 4-(2-Furyl)benzoic acid has the highest melting point (231–232°C), attributed to symmetrical packing in the crystal lattice .
Analogues with Modified Acryloyl/Amino Substituents

Substitutions on the acryloyl or benzoic acid groups alter pharmacological and physicochemical profiles:

Compound Structural Variation Biological Activity Key Data
2-{[2-Cyano-3-(3-phenoxyphenyl)acryloyl]amino}benzoic acid Cyano + phenoxyphenyl groups Unspecified (likely kinase inhibition) Molecular weight: 384.39 g/mol
7-[2-(Cyclopent-3-enyl)oxazol-4-ylmethoxy]-2-[(E)-3-(2-furyl)acryloyl]-6-(tetrazol-5-yl)-tetrahydroisoquinoline Tetrazolyl + oxazolyl substituents PPARγ partial agonist (EC₅₀ = 0.12 µM) Yield: 59%; IR: 1651 cm⁻¹
Flufenamic acid (2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid) Trifluoromethyl group COX inhibitor (anti-inflammatory) pKa: 3.9; LogP: 5.2

Key Observations :

  • The tetrazolyl substituent in PPARγ agonists enhances binding affinity via hydrogen bonding with receptor residues, whereas the cyano-phenoxyphenyl analogue may prioritize hydrophobic interactions .
  • Flufenamic acid demonstrates higher lipophilicity (LogP = 5.2) compared to 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, influencing membrane permeability and target selectivity .
Heterocyclic Derivatives with Thiourea/Azole Linkages

Cyclization of thiourea intermediates generates diverse heterocycles with varied bioactivity:

Compound Heterocycle Formed Synthesis Condition Application
2-Mercapto-4-oxopyrimidine (from thiourea 3a-c) Pyrimidine Dry acetone Anticancer lead optimization
Quinoxaline 5a-c Quinoxaline Ethoxide Antibacterial agents
Pyrimidothiazepine 17a Thiazepine-fused pyrimidine Hydrazine hydrate Multitarget kinase inhibition

Key Observations :

  • Pyrimidine derivatives (e.g., 4a-c) show moderate antibacterial activity, while thiazepine-fused systems (e.g., 17a) exhibit broader kinase inhibition due to conformational flexibility .
  • The furyl-acryloyl group in this compound provides a rigid backbone that limits off-target interactions compared to more flexible thiourea-derived heterocycles .

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